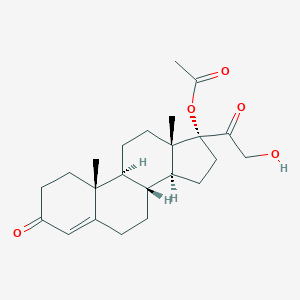
Cortexolone 17-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortexolone 17-acetate is a useful research compound. Its molecular formula is C23H32O5 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Treatment of Acne Vulgaris
Cortexolone 17-acetate has been shown to be effective in managing acne vulgaris due to its antiandrogenic properties. A study demonstrated that clascoterone cream (1%) significantly reduced acne lesions in patients aged 9 years and older. The efficacy was attributed to its ability to reduce sebum production and inflammation associated with acne .
| Study | Population | Results |
|---|---|---|
| Phase 3 Trial | 1,000 patients | Significant reduction in inflammatory and non-inflammatory lesions after 12 weeks of treatment |
Management of Androgenetic Alopecia
This compound has been investigated for its potential in treating androgenetic alopecia. A clinical trial indicated that topical application led to increased hair regrowth compared to placebo, demonstrating its effectiveness as an antiandrogen in hair follicles .
| Study | Population | Duration | Results |
|---|---|---|---|
| Randomized Controlled Trial | 300 male participants | 24 weeks | Notable increase in hair density and thickness |
Safety and Tolerability Studies
Safety assessments have been conducted to evaluate the cardiac effects of this compound. A Phase 1 study confirmed that the compound did not adversely affect the QTc interval in healthy volunteers, indicating a favorable safety profile when used topically .
| Study | Participants | Key Findings |
|---|---|---|
| Cardiac Safety Study | 32 volunteers | No significant changes in QTc interval after supratherapeutic doses |
Case Study: Efficacy in Acne Treatment
A clinical case involving a 15-year-old male with moderate acne showed significant improvement after using clascoterone cream for eight weeks. The patient reported a reduction in both inflammatory and non-inflammatory lesions, with no adverse effects noted.
Case Study: Hair Regrowth in Alopecia
In another case, a 30-year-old female with androgenetic alopecia experienced visible hair regrowth after consistent application of this compound over six months. Photographic evidence demonstrated an increase in hair density and overall scalp coverage.
Analyse Des Réactions Chimiques
Metabolic Reactions
In biological systems, cortexolone 17-acetate undergoes enzymatic hydrolysis and non-enzymatic acyl migration :
Hydrolysis Pathways
| Matrix | Primary Product | Secondary Product | Half-Life (approx.) | Source |
|---|---|---|---|---|
| Human plasma | Cortexolone | 21-Acetate (minor) | ~2–4 hours | |
| Skin homogenate | Cortexolone | — | ~8–16 hours |
-
Plasma metabolism : Rapid non-enzymatic migration of the acetyl group from the 17α- to 21-position occurs, followed by esterase-mediated hydrolysis to cortexolone .
-
Skin metabolism : Direct hydrolysis dominates due to lower esterase activity, producing free cortexolone as the major metabolite .
Chemical Stability and Degradation
This compound exhibits pH-dependent stability:
Degradation Kinetics
Derivatization Reactions
This compound serves as a precursor for further modifications:
-
Oxidation : The 3-keto group undergoes oxidation with Jones reagent to form a carboxylic acid derivative .
-
Ester exchange : Reacts with higher alcohols (e.g., benzyl alcohol) under acidic conditions to yield 17α-benzyl esters.
Comparative Reactivity with Propionate Analog
Cortexolone 17α-propionate (clascoterone) shows analogous reactivity but slower hydrolysis rates due to steric effects of the larger propionyl group :
| Parameter | 17α-Acetate | 17α-Propionate |
|---|---|---|
| Hydrolysis half-life | 2–4 hours | 4–8 hours |
| Acyl migration rate | 0.05 h⁻¹ | 0.03 h⁻¹ |
Key Research Findings
Propriétés
Numéro CAS |
19357-45-0 |
|---|---|
Formule moléculaire |
C23H32O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
Clé InChI |
MNQKQGFLLDOCEI-JZTHCNPZSA-N |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
SMILES isomérique |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
SMILES canonique |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Key on ui other cas no. |
19357-45-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















